Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its two ester groups and a methoxyphenyl substituent, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate typically involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions often include the use of a base such as triethylamine and solvents like acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,4-furandicarboxylate: Lacks the methoxyphenyl substituent, making it less versatile in certain synthetic applications.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a chromen moiety, offering different biological activities and applications.
Dimethyl 2,5-furandicarboxylate: Differently substituted furan, used in polymer production.
Uniqueness
Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate is unique due to its combination of a furan ring, ester groups, and a methoxyphenyl substituent. This structural arrangement provides a balance of reactivity and stability, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-18-10-6-4-9(5-7-10)13-12(15(17)20-3)11(8-21-13)14(16)19-2/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYDMQMBDOLEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=CO2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358145 |
Source
|
Record name | dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82577-49-9 |
Source
|
Record name | dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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